molecular formula C32H43N3O7 B2796400 Fmoc-L-Lys(Boc-Ahx)-OH CAS No. 2250437-37-5

Fmoc-L-Lys(Boc-Ahx)-OH

Cat. No.: B2796400
CAS No.: 2250437-37-5
M. Wt: 581.71
InChI Key: DPKPBSJPMIMVOX-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Boc-Ahx)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group and the Boc (tert-butyloxycarbonyl) group. The Ahx (aminohexanoic acid) linker is often used to introduce flexibility and spacing in peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Boc-Ahx)-OH typically involves multiple steps:

    Protection of Lysine: The lysine amino acid is first protected by the Boc group to prevent unwanted reactions at the amino group.

    Introduction of Ahx Linker: The aminohexanoic acid linker is then attached to the lysine molecule.

    Fmoc Protection: Finally, the Fmoc group is introduced to protect the terminal amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in reactors.

    Purification: The compound is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Lys(Boc-Ahx)-OH: undergoes several types of chemical reactions:

    Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc group.

    Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) are used for peptide coupling.

Major Products Formed

    Deprotected Lysine Derivatives: Removal of protecting groups yields lysine derivatives.

    Peptides: Coupling reactions result in the formation of peptides with specific sequences.

Scientific Research Applications

Fmoc-L-Lys(Boc-Ahx)-OH: is widely used in scientific research, particularly in:

    Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins.

    Drug Development: Used in the development of peptide-based drugs.

    Bioconjugation: Facilitates the attachment of peptides to other molecules for various applications in biology and medicine.

Mechanism of Action

The mechanism of action of Fmoc-L-Lys(Boc-Ahx)-OH is primarily related to its role in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the peptide.

Comparison with Similar Compounds

Fmoc-L-Lys(Boc-Ahx)-OH: can be compared with other protected lysine derivatives:

    Fmoc-L-Lys(Boc)-OH: Similar but without the Ahx linker, offering less flexibility.

    Fmoc-L-Lys(Ahx)-OH: Lacks the Boc protection, making it more reactive.

Conclusion

This compound: is a versatile compound in peptide synthesis, offering unique advantages due to its dual protection and flexible linker. Its applications in scientific research and industry make it a valuable tool for developing new peptides and peptide-based therapeutics.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O7/c1-32(2,3)42-30(39)34-20-11-4-5-18-28(36)33-19-12-10-17-27(29(37)38)35-31(40)41-21-26-24-15-8-6-13-22(24)23-14-7-9-16-25(23)26/h6-9,13-16,26-27H,4-5,10-12,17-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKPBSJPMIMVOX-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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